molecular formula C12H24Cl2N2O2 B1419220 1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride CAS No. 1185295-92-4

1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride

Cat. No. B1419220
M. Wt: 299.23 g/mol
InChI Key: OZGFMSAQFFQYFF-UHFFFAOYSA-N
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Description

1’-Methyl-1,4’-bipiperidine-3-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1185295-92-4 . It has a molecular weight of 299.24 and its molecular formula is C12H22N2O2.2ClH . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2.2ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 299.24 and its molecular formula is C12H22N2O2.2ClH .

Scientific Research Applications

Biocatalyst Inhibition

Carboxylic acids, including 1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride, are noted for their role as biocatalyst inhibitors, which is crucial in the production of biorenewable chemicals. These acids can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae, impacting their cell membranes and internal pH, which is a significant concern in the fermentative production of various chemicals. Understanding the mechanisms of inhibition is essential for developing robust microbial strains for industrial purposes (Jarboe et al., 2013).

Solvent Development for Carboxylic Acids Extraction

1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride may be involved in solvent development processes, particularly for the extraction of carboxylic acids from aqueous streams. This is a key area of research due to the increasing interest in producing organic acids through fermentation for bio-based plastics. Various solvents, including ionic liquids and composite solvents, have been explored for the liquid-liquid extraction (LLX) of carboxylic acids, showing promising results for the recovery of these acids from diluted aqueous streams (Sprakel & Schuur, 2019).

Bioisosterism in Drug Design

Carboxylic acids play a pivotal role in drug design, serving as bioisosteres to improve the pharmacological profile of drugs. Medicinal chemists often utilize carboxylic acid bioisosteres to overcome challenges such as toxicity, metabolic instability, or limited diffusion across biological membranes. Research in this area is vital for the development of novel carboxylic acid substitutes that exhibit improved bioactivity and selectivity, highlighting the importance of carboxylic acids in modern drug design (Horgan & O’Sullivan, 2021).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.2ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGFMSAQFFQYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride
Reactant of Route 2
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1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride
Reactant of Route 3
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1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride
Reactant of Route 4
1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride
Reactant of Route 5
1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride
Reactant of Route 6
1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride

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